psbF protein, Chlamydomonas reinhardti

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

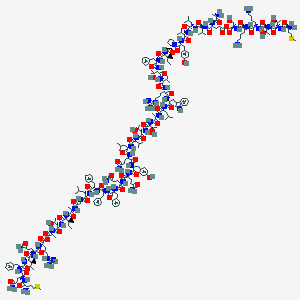

PsbF protein, Chlamydomonas reinhardti, also known as this compound, is a useful research compound. Its molecular formula is C246H378N58O61S2 and its molecular weight is 5188 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Hemeproteins - Cytochromes - Cytochrome b Group - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Structural Role in Cytochrome b<sub>559</sub> Formation

PsbF pairs with PsbE to form the heterodimeric Cyt b<sub>559</sub>, which contains a heme group coordinated by histidine residues (His-22 in PsbE and His-24 in PsbF) . Key structural features include:

-

Heme Binding : The heme group participates in redox reactions, cycling between oxidized (Fe³⁺) and reduced (Fe²⁺) states to protect PSII from photoinhibition .

-

Transmembrane Orientation : Unlike other organisms, C. reinhardtii PsbF lacks the "positive-inside" rule for thylakoid membrane insertion, suggesting unique assembly mechanisms .

Redox Reactions and Photoprotection

Cyt b<sub>559</sub> acts as a redox valve under high-light stress, mitigating reactive oxygen species (ROS) generation:

-

Electron Transfer Pathway :

Heme Fe3+ +e−→Heme Fe2+This reaction is critical for dissipating excess electrons during PSII photodamage .

-

Interaction with α-Tocopherol Quinone : In PSII repair intermediates, α-tocopherol quinone localizes near Cyt b<sub>559</sub>, acting as an electron acceptor to prevent ROS generation .

Role in PSII Assembly

PsbF is integral to early PSII assembly steps:

-

Reaction Center Formation : PsbE/PsbF binds newly synthesized D2, forming a pre-complex before D1 integration .

-

Stabilization of D1 : Assembly factors like OHP2 and RBD1 require Cyt b<sub>559</sub> to stabilize D1 during translation .

-

Interaction with Assembly Factors :

Repair Cycle and Proteolysis

During PSII repair, PsbF-associated mechanisms facilitate D1 degradation and reactivation:

-

Dephosphorylation : Protein phosphatases (PBCP, PPH1) dephosphorylate damaged D1, enabling proteolysis .

-

PsbO Release : Thylakoid Enriched Factor 14 (TEF14) displaces PsbO, promoting D1 degradation .

-

Photoprotective Shuttling : α-Tocopherol quinone adjacent to Cyt b<sub>559</sub> accepts electrons from the heme, reducing ROS production during repair .

Genetic and Transcriptional Regulation

-

Operon Organization : Unlike cyanobacteria, C. reinhardtii psbF is transcribed separately from psbL and psbJ, indicating unique regulatory mechanisms .

-

Mutant Phenotypes :

Comparative Insights Across Species

Key Research Findings

-

Heme Redox Potential : The midpoint potential of Cyt b<sub>559</sub> in C. reinhardtii is ~+120 mV, enabling participation in both linear and cyclic electron flow .

-

α-Tocopherol Quinone Localization : Cryo-EM structures reveal its binding pocket near PsbF, suggesting a direct role in photoprotection .

-

Gene Expression : psbF transcription is upregulated under high light, correlating with PSII repair demands .

Propiedades

Número CAS |

147651-80-7 |

|---|---|

Fórmula molecular |

C246H378N58O61S2 |

Peso molecular |

5188 g/mol |

Nombre IUPAC |

[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl] (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]oxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C246H378N58O61S2/c1-35-131(20)193(296-225(344)176(115-147-68-49-41-50-69-147)282-213(332)161(87-93-182(252)314)269-205(324)155(250)99-106-366-33)232(351)276-165(91-97-186(256)318)212(331)277-167(77-60-104-262-246(259)260)243(362)365-242(361)137(26)267-235(354)196(138(27)306)301-234(353)195(133(22)37-3)295-203(322)135(24)265-187(319)121-264-207(326)168(108-123(4)5)278-220(339)173(113-145-64-45-39-46-65-145)283-222(341)174(114-146-66-47-40-48-67-146)284-221(340)172(112-144-62-43-38-44-63-144)280-214(333)163(89-95-184(254)316)271-211(330)162(88-94-183(253)315)273-219(338)175(117-149-79-83-152(312)84-80-149)281-215(334)164(90-96-185(255)317)272-218(337)170(110-125(8)9)286-230(349)192(130(18)19)294-238(357)201(143(32)311)303-239(358)198(140(29)308)298-204(323)136(25)266-217(336)169(109-124(6)7)279-223(342)178(119-151-120-263-157-73-54-53-72-154(151)157)285-209(328)160(76-59-103-261-245(257)258)274-228(347)191(129(16)17)293-237(356)200(142(31)310)300-226(345)177(116-148-70-51-42-52-71-148)288-233(352)194(132(21)36-2)297-227(346)181-78-61-105-304(181)241(360)179(118-150-81-85-153(313)86-82-150)289-231(350)190(128(14)15)292-224(343)171(111-126(10)11)287-229(348)189(127(12)13)291-216(335)166(268-202(321)134(23)249)92-98-188(320)364-244(363)180(122-305)290-210(329)158(74-55-57-101-247)270-208(327)159(75-56-58-102-248)275-236(355)197(139(28)307)302-240(359)199(141(30)309)299-206(325)156(251)100-107-367-34/h38-54,62-73,79-86,120,123-143,155-156,158-181,189-201,263,305-313H,35-37,55-61,74-78,87-119,121-122,247-251H2,1-34H3,(H2,252,314)(H2,253,315)(H2,254,316)(H2,255,317)(H2,256,318)(H,264,326)(H,265,319)(H,266,336)(H,267,354)(H,268,321)(H,269,324)(H,270,327)(H,271,330)(H,272,337)(H,273,338)(H,274,347)(H,275,355)(H,276,351)(H,277,331)(H,278,339)(H,279,342)(H,280,333)(H,281,334)(H,282,332)(H,283,341)(H,284,340)(H,285,328)(H,286,349)(H,287,348)(H,288,352)(H,289,350)(H,290,329)(H,291,335)(H,292,343)(H,293,356)(H,294,357)(H,295,322)(H,296,344)(H,297,346)(H,298,323)(H,299,325)(H,300,345)(H,301,353)(H,302,359)(H,303,358)(H4,257,258,261)(H4,259,260,262)/t131-,132-,133-,134-,135-,136-,137-,138+,139+,140+,141+,142+,143+,155-,156-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-/m0/s1 |

Clave InChI |

QIHUMGYMUVHMKJ-APRVKXMASA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)OC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)N)NC(=O)C(C)N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)N)NC(=O)[C@H](C)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)OC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)N)NC(=O)C(C)N |

Key on ui other cas no. |

147651-80-7 |

Sinónimos |

psbF protein, Chlamydomonas reinhardti |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.